7,8-Dimethylquinoline sulfate
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Overview
Description
7,8-Dimethylquinoline sulfate is a chemical compound with the molecular formula C11H13NO4S. It is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. The compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethylquinoline sulfate typically involves the Friedlander reaction, which condenses aniline with an aldehyde or ketone in the presence of an acid catalyst. The presence of methyl groups at specific positions might require variations on this method. Additionally, green synthetic approaches, such as multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis, are also employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, are applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethylquinoline sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline compounds, and various substituted quinoline derivatives .
Scientific Research Applications
7,8-Dimethylquinoline sulfate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 7,8-Dimethylquinoline sulfate involves its interaction with various molecular targets and pathways. The quinoline core is known to interact with enzymes and receptors, influencing biological processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with nucleic acid synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its diverse biological activities.
8-Methylquinoline: A similar compound with one methyl group, used in various chemical syntheses.
6,7-Dimethylquinoline: Another derivative with methyl groups at different positions, studied for its unique properties.
Uniqueness
7,8-Dimethylquinoline sulfate is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Biological Activity
7,8-Dimethylquinoline sulfate is a compound belonging to the quinoline family, which has gained significant attention due to its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H9N with a sulfate group enhancing its solubility and biological activity. The compound features methyl substitutions at the 7 and 8 positions of the quinoline ring, contributing to its unique properties.
Antimicrobial Activity
Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity of this compound and related compounds:
Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Antibacterial | 32 µg/mL |
2-Methylquinoline | Antifungal | 64 µg/mL |
4-Methylquinoline | Antibacterial | 16 µg/mL |
Studies indicate that this compound effectively inhibits bacterial growth and shows antifungal properties against various pathogens, making it a promising candidate for developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of quinoline derivatives has been extensively studied. In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. Notably, it demonstrated enhanced cytotoxicity against MCF-7 breast cancer cells compared to T47D cells. The following table presents findings from recent studies on its anticancer activity:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.2 | Induction of apoptosis |
T47D | 10.4 | Cell cycle arrest |
HeLa | 6.3 | Inhibition of topoisomerase II activity |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling cascades associated with cancer growth .
Anti-inflammatory Effects
Quinoline derivatives are also recognized for their anti-inflammatory activities. Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. A study highlighted that this compound exhibited selective COX-2 inhibition with an IC50 value of approximately 0.08 µM, suggesting its potential use in treating inflammatory diseases .
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results showed that this compound had a significant inhibitory effect on both bacterial strains.
- Cytotoxicity Assessment : In a comparative study involving MCF-7 and T47D cell lines, the cytotoxic effects were assessed using the MTT assay. The results indicated that increasing lipophilicity through methyl substitutions enhanced cytotoxicity against MCF-7 cells.
- Inflammation Model : In vivo studies using animal models demonstrated that treatment with this compound significantly reduced paw edema in carrageenan-induced inflammation models.
Properties
Molecular Formula |
C11H13NO4S |
---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
7,8-dimethylquinoline;sulfuric acid |
InChI |
InChI=1S/C11H11N.H2O4S/c1-8-5-6-10-4-3-7-12-11(10)9(8)2;1-5(2,3)4/h3-7H,1-2H3;(H2,1,2,3,4) |
InChI Key |
GZQDQZKZCALPIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)C.OS(=O)(=O)O |
Origin of Product |
United States |
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